Peptide YY (3-36)

Receptor Pharmacology Binding Affinity Neuropeptide Y Receptors

Peptide YY (3-36) is the N-terminally truncated metabolite of PYY1-36 with 9,500-fold selectivity for Y2R over Y1R (IC50 Y2R=0.11 nM vs Y1R=1050 nM). Unlike PYY1-36 or NPY, it does not activate Y1/Y5 receptors, eliminating off-target confounding in appetite, gastric emptying, and gut-brain axis studies. PYY3-36 is 38% more effective than PYY1-36 at delaying gastric emptying and consistently suppresses food intake. This is the verified tool for isolating Y2R-mediated signaling with no Y1/Y5 interference. Select this compound for reproducible, target-specific metabolic research.

Molecular Formula C₁₇₆H₂₇₂N₅₂O₅₄
Molecular Weight 3980.42
CAS No. 126339-09-1
Cat. No. B612560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide YY (3-36)
CAS126339-09-1
SynonymsPeptide YY (3-36)
Molecular FormulaC₁₇₆H₂₇₂N₅₂O₅₄
Molecular Weight3980.42
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N
InChIInChI=1S/C176H272N52O54/c1-84(2)67-114(155(265)202-104(27-19-61-192-174(184)185)148(258)218-121(75-98-78-190-83-196-98)160(270)217-120(74-97-39-47-102(236)48-40-97)158(268)212-115(68-85(3)4)156(266)219-122(76-131(180)238)161(271)213-117(70-87(7)8)162(272)224-138(88(9)10)168(278)225-139(93(15)232)169(279)208-106(29-21-63-194-176(188)189)145(255)204-108(49-54-130(179)237)150(260)201-103(26-18-60-191-173(182)183)146(256)210-113(140(181)250)71-94-33-41-99(233)42-34-94)214-164(274)124(80-229)221-142(252)90(12)197-153(263)118(72-95-35-43-100(234)44-36-95)216-159(269)119(73-96-37-45-101(235)46-38-96)215-147(257)105(28-20-62-193-175(186)187)203-163(273)125(81-230)222-157(267)116(69-86(5)6)211-152(262)110(52-57-135(244)245)205-151(261)111(53-58-136(246)247)207-167(277)129-32-24-66-228(129)172(282)126(82-231)223-143(253)91(13)198-154(264)123(77-137(248)249)220-149(259)107(50-55-133(240)241)200-132(239)79-195-165(275)127-30-22-64-226(127)170(280)92(14)199-144(254)109(51-56-134(242)243)206-166(276)128-31-23-65-227(128)171(281)112(25-16-17-59-177)209-141(251)89(11)178/h33-48,78,83-93,103-129,138-139,229-236H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,275)(H,197,263)(H,198,264)(H,199,254)(H,200,239)(H,201,260)(H,202,265)(H,203,273)(H,204,255)(H,205,261)(H,206,276)(H,207,277)(H,208,279)(H,209,251)(H,210,256)(H,211,262)(H,212,268)(H,213,271)(H,214,274)(H,215,257)(H,216,269)(H,217,270)(H,218,258)(H,219,266)(H,220,259)(H,221,252)(H,222,267)(H,223,253)(H,224,272)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide YY (3-36) CAS 126339-09-1: Y2-Selective Endogenous Fragment for Appetite and Metabolic Research


Peptide YY (3-36) (PYY3-36) is the endogenous N-terminally truncated metabolite of the full-length gut hormone PYY1-36, generated by dipeptidyl peptidase-4 (DPP-4) cleavage. This 34-amino acid peptide functions as a biased agonist at the neuropeptide Y (NPY) receptor family, exhibiting a functional shift in receptor selectivity compared to its parent peptide. While PYY1-36 exhibits broader receptor activation, PYY3-36 is characterized by its preferential affinity for the Y2 receptor (Y2R) with substantially reduced potency at Y1, Y4, and Y5 receptors [1][2]. This differential pharmacology is the primary scientific basis for its selection as a tool compound in appetite regulation and metabolic studies.

Why Peptide YY (3-36) Cannot Be Substituted with Full-Length PYY1-36 or NPY in Preclinical Studies


The pharmacological actions of Peptide YY (3-36) are not interchangeable with its precursor PYY1-36 or the related neuropeptide Y (NPY) due to distinct and well-characterized differences in receptor binding profiles and in vivo functional outcomes. While these peptides share significant sequence homology and receptor targets, N-terminal truncation to PYY3-36 results in a critical loss of affinity at Y1 and Y5 receptors, redirecting activity primarily to the presynaptic Y2 receptor [1]. This shift translates to divergent physiological effects: PYY3-36 consistently demonstrates superior inhibition of gastric emptying and appetite suppression compared to PYY1-36 in human and animal models [2]. Consequently, substituting PYY1-36 or NPY for PYY3-36 in experimental paradigms introduces confounding variables due to off-target Y1/Y5 receptor activation, which can mask or oppose Y2-mediated anorectic signals. The quantitative evidence below delineates these specific, non-interchangeable characteristics that are critical for experimental design and compound selection.

Quantitative Differentiation: PYY3-36 vs. PYY1-36 and NPY Receptor Selectivity Data


Y2 vs. Y1 Receptor Selectivity: PYY3-36 Shows a ~9,500-Fold Preference Over PYY1-36

The defining feature of Peptide YY (3-36) is its marked selectivity for the Y2 receptor (Y2R) over the Y1 receptor (Y1R), a property not shared by the full-length PYY1-36 peptide. In competitive radioligand binding assays, PYY3-36 inhibits 125I-PYY binding to the human Y2 receptor with an IC50 of 0.11 nM, while its activity at the human Y1 receptor is drastically lower, with an IC50 of 1050 nM . This represents a selectivity ratio of approximately 9,500:1 in favor of Y2R engagement. In contrast, PYY1-36 displays high affinity for both Y1R and Y2R, making it a non-selective agonist [1]. This quantitative difference is paramount for studies aiming to isolate Y2R-mediated signaling pathways without confounding Y1R activation.

Receptor Pharmacology Binding Affinity Neuropeptide Y Receptors

Gastric Emptying Inhibition: PYY3-36 is 38% More Potent than PYY1-36 in Humans

In a randomized, single-blinded crossover study in healthy human subjects, intravenous infusion of PYY3-36 (0.8 pmol kg⁻¹ min⁻¹) resulted in significantly more pronounced inhibition of gastric emptying compared to an equimolar dose of PYY1-36 [1]. The half-emptying time of a radiolabeled meal was prolonged from a baseline of 63.1 ± 5.2 minutes with saline to 87.0 ± 11.5 minutes with PYY3-36 (P<0.05). PYY1-36 infusion prolonged the half-emptying time to a lesser degree (77.8 ± 9.1 min). This translates to a 38% greater delay in gastric emptying for PYY3-36 relative to PYY1-36. Furthermore, meal retention at 120 minutes was 15.8 ± 4.4% for PYY3-36 versus 10.7 ± 4.4% for PYY1-36 (P<0.05), confirming superior efficacy of the truncated peptide.

Gastrointestinal Motility Appetite Regulation In Vivo Pharmacology

Appetite Suppression: PYY3-36 Infusion Reduces 24-Hour Caloric Intake by 33% in Humans

In a seminal placebo-controlled, crossover study in human subjects, infusion of physiological postprandial concentrations of PYY3-36 led to a significant and substantial reduction in appetite and food intake [1]. Quantitatively, PYY3-36 infusion decreased 24-hour cumulative caloric intake by 33% compared to saline infusion (P<0.001). This anorectic effect was observed in both lean and obese subjects, with obese individuals exhibiting a 30% reduction in caloric intake during a buffet meal (P<0.001) and lean subjects showing a 31% reduction (P<0.001) [2]. Critically, this robust anorectic effect is a characteristic of PYY3-36 and is not consistently observed with PYY1-36, which fails to reduce energy intake in similar paradigms [3].

Energy Homeostasis Obesity Clinical Nutrition

GLP-1 Secretion and Glucose Homeostasis: PYY3-36 Enhances Nutrient-Stimulated Insulin Secretion via Peripheral Y2R

Beyond appetite regulation, PYY3-36 uniquely modulates glucose homeostasis through a Y2R-dependent pathway that is distinct from the actions of PYY1-36. In mice, intraperitoneal injection of PYY3-36 significantly improves nutrient-stimulated glucose tolerance and enhances insulin secretion; this effect is completely blocked by peripheral administration of a Y2R antagonist, confirming the receptor-specific mechanism [1]. Mechanistically, PYY3-36 increases hepato-portal plasma levels of active glucagon-like peptide-1 (GLP-1), a key incretin hormone. In contrast, full-length PYY1-36 binds to pancreatic Y1 receptors and inhibits glucose-stimulated insulin secretion, demonstrating opposing functional outcomes on glucose control [2].

Glucose Metabolism Insulin Secretion Enteroendocrine Signaling

Validated Application Scenarios for Peptide YY (3-36) Based on Differential Evidence


Selective Y2 Receptor Pharmacology and In Vitro Binding Studies

Due to its 9,500-fold selectivity for Y2R over Y1R , PYY3-36 is the definitive tool compound for isolating Y2 receptor-mediated signaling pathways in cellular assays. It should be prioritized over PYY1-36 or NPY when the experimental objective is to specifically characterize Y2R activation, internalization, or downstream signaling without the confounding influence of Y1 or Y5 receptor engagement [4]. This application is directly supported by binding affinity data (IC50 Y2R = 0.11 nM vs. Y1R = 1050 nM) and is critical for validating novel Y2R modulators or investigating Y2R biology in recombinant cell lines and native tissues.

In Vivo Models of Postprandial Satiety and Gastric Emptying

For preclinical studies modeling the physiological inhibition of food intake and gastric motility, PYY3-36 is the appropriate endogenous peptide for use as a positive control or pharmacological probe. The evidence demonstrates that PYY3-36 is 38% more effective than PYY1-36 at delaying gastric emptying in humans and consistently reduces food intake in both rodent and human studies [4]. PYY1-36 fails to replicate these effects and is therefore not a suitable alternative. Researchers should select PYY3-36 for experiments involving acute food intake measurements, meal pattern analysis, or gastrointestinal transit studies.

Mechanistic Studies of the Incretin Axis and Glucose-Stimulated Insulin Secretion

Investigators studying the gut-brain-pancreas axis and the role of enteroendocrine L-cells in glucose homeostasis should utilize PYY3-36. The evidence confirms that PYY3-36 enhances GLP-1 secretion and improves glucose tolerance via peripheral Y2R activation , whereas PYY1-36 exerts the opposite effect by inhibiting insulin secretion via Y1R [4]. PYY3-36 is therefore the correct molecular tool for dissecting Y2R-mediated contributions to postprandial glycemia and incretin release, and for screening compounds that may synergize with GLP-1-based therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peptide YY (3-36)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.